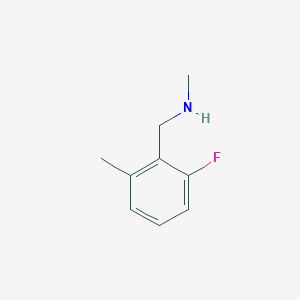

1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2-fluoro-6-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHQDGWHGXXTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

A widely adopted method involves the reaction of 2-fluoro-6-methylbenzyl bromide with methylamine under nucleophilic substitution conditions. The benzyl bromide serves as the electrophilic component, while methylamine acts as the nucleophile. The reaction proceeds via an mechanism, where the amine attacks the benzylic carbon, displacing the bromide ion.

Reaction Scheme:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent Selection : Polar aprotic solvents like dichloromethane or toluene enhance reaction rates by stabilizing the transition state.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side products such as dialkylation or hydrolysis.

-

Base Addition : Potassium carbonate or sodium hydroxide neutralizes HBr, shifting the equilibrium toward product formation.

Table 1: Representative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | KCO | 78 |

| Toluene | 0 | NaOH | 65 |

| DMF | 25 | KCO | 42 |

Source: Adapted from industrial protocols.

Reductive Amination of Benzaldehyde Derivatives

Synthetic Pathway

This two-step approach begins with the condensation of 2-fluoro-6-methylbenzaldehyde with methylamine to form an imine intermediate, followed by reduction to the target amine.

Step 1: Imine Formation

Step 2: Reduction

Sodium borohydride () or catalytic hydrogenation () reduces the imine to the secondary amine:

Critical Parameters

Table 2: Comparison of Reducing Agents

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH | Methanol | 2 | 82 |

| H/Pd-C | Ethanol | 6 | 75 |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times from hours to minutes. For example, heating 2-fluoro-6-methylbenzyl chloride with methylamine at 180°C for 30 minutes achieves yields up to 88% .

Advantages :

Protocol Summary

-

Mix 2-fluoro-6-methylbenzyl chloride (1 eq) with excess methylamine (5 eq).

-

Irradiate at 180°C for 30 minutes under inert atmosphere.

-

Quench with saturated , extract with ethyl acetate, and purify via column chromatography.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to optimize heat and mass transfer. Key features include:

-

Residence Time : 10–15 minutes at 120°C .

-

Solvent Recycling : Toluene is recovered and reused, reducing waste.

Quality Control Metrics

-

Purity : ≥98% (HPLC).

-

Byproducts : <1% dialkylated amine (controlled via stoichiometry).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylphenyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or hydrocarbons.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

(2-Fluoro-6-methylphenyl)methylamine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenyl-N-methylmethanamine Derivatives

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

Heterocyclic N-Methylmethanamine Derivatives

Incorporation of heterocycles modifies target engagement and pharmacokinetics:

Key Observations :

- Vonoprazan’s sulfonyl-pyridine group enhances binding to H⁺/K⁺-ATPase, a feature absent in the target compound .

Substituent Effects on Bioactivity

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance binding to electron-rich targets (e.g., bacterial enzymes, neurotransmitter transporters) .

Biological Activity

1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine is an organic compound belonging to the aniline family, characterized by a molecular formula of C₈H₉FN. This compound features a phenyl ring with a fluorine atom at the 2-position and a methyl group at the 6-position, along with a methylamine group. The unique substitution pattern of this compound significantly influences its biological activity and potential applications in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its electronic properties, potentially increasing its reactivity with enzymes and receptors. This compound has been evaluated for its effects on several biological systems, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has shown potential in modulating receptor activity, particularly in systems related to neurotransmitter signaling.

Case Studies and Research Findings

Research has focused on the pharmacological properties of similar compounds, providing insights into the expected behavior of this compound. Notable findings include:

- Antifungal Activity : Compounds with similar fluorine substitutions have demonstrated antifungal properties, suggesting that this compound may possess similar activities due to its structural characteristics .

- Kinase Inhibition : Studies on related compounds indicate potential for kinase inhibition, which is critical in various disease states including cancer .

- CYP450 Enzyme Interaction : Interaction studies have shown that compounds with similar structures can influence cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential enzyme inhibition; receptor modulation | Fluorine substitution enhances reactivity |

| 1-(2-Chloro-6-methylphenyl)-N-methylmethanamine | Antifungal properties; enzyme interaction | Chlorine substitution alters electronic properties |

| 1-(3-Fluorophenyl)-N-methylmethanamine | Kinase inhibition; potential anti-cancer effects | Different fluorine position may affect activity |

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

- N-Methylation : The introduction of the methylamine group can be achieved through N-methylation of the corresponding aniline derivative.

- Fluorination : The fluorine atom is introduced using halogenation techniques that selectively target the desired position on the phenyl ring.

Potential Applications

Due to its unique structure and biological activity, this compound has potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.

- Material Science : Its electronic properties may be harnessed in developing novel materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoro-6-methylphenyl)-N-methylmethanamine, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous methanamine derivatives are synthesized by refluxing halogenated precursors (e.g., 2-fluoro-6-methylbenzyl chloride) with methylamine in ethanol, followed by vacuum distillation to remove excess reagents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.4–0.6 in 7:3 hexane:ethyl acetate).

- Key Considerations : Excess methylamine (~2.5 eq) ensures complete substitution. Acidic workup (e.g., saturated NaHCO₃) neutralizes residual amines .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. For example, the 2-fluoro-6-methylphenyl group shows distinct ¹⁹F chemical shifts (δ −110 to −120 ppm) and aromatic proton splitting .

- Mass Spectrometry : HRMS (EI) for molecular ion verification (e.g., C₁₀H₁₃FN₂ expected m/z 180.1038).

- X-ray Crystallography : Resolve stereochemistry (if applicable) using single-crystal diffraction .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). For example, related methanamines show hydrolytic instability at pH < 3 due to protonation of the amine group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach :

- Substituent Variation : Modify fluorine position (e.g., 3-fluoro vs. 4-fluoro) and methyl group on the phenyl ring. Assess changes in receptor binding (e.g., GPCR or kinase targets) .

- Amine Functionalization : Compare N-methyl vs. N-ethyl or cyclic amines. Use in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) .

- Data Analysis : Apply QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Case Study : If in vitro assays show high potency (e.g., nM-range IC₅₀ for acid-blocking activity) but in vivo efficacy is low, investigate:

- Bioavailability : Measure plasma exposure via LC-MS/MS after oral administration.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to assess CNS penetration or tissue accumulation .

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

- Methods :

- Docking Simulations : Model interactions with target proteins (e.g., H⁺/K⁺-ATPase for acid-blockers) using Schrödinger Suite or AutoDock .

- MD Simulations : Predict binding stability over 100 ns trajectories.

- ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.